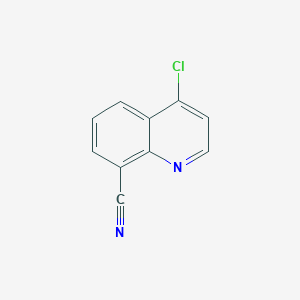

4-氯喹啉-8-腈

描述

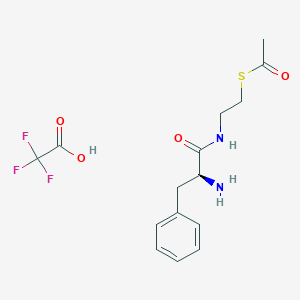

4-Chloroquinoline-8-carbonitrile (4CQ8CN) is a novel heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a derivative of quinoline and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 4CQ8CN has been studied for its potential to act as a therapeutic agent for the treatment of various diseases.

科学研究应用

光电和电荷传输特性

4-氯喹啉衍生物,包括 4-(4-氯苯基)-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈,表现出显着的光电和电荷传输特性。研究人员利用密度泛函理论 (DFT) 和时变 DFT 研究了它们的结构、电子、光学和电荷传输属性。由于其良好的空穴传输趋势和吸收波长,这些化合物显示出作为高效多功能材料的潜力 (Irfan 等,2020)。

合成方法和化学反应

氯喹啉-腈衍生物,包括在 4 位具有氯取代基的衍生物,其合成方法和化学反应已得到广泛研究。这些化合物被用于生产生物活性化合物,展示了它们在化学合成中的广泛适用性 (Mekheimer 等,2019)。

新型杂环环系统

4-氯喹啉-腈衍生物在合成新的杂环环系统中发挥了重要作用。例如,4-烷基氨基-2-氯喹啉-3-腈已被用于生产诸如 2,4-二叠氮喹啉-3-腈等新化合物,在化学研究中引入了新的四环环系统 (Mekheimer,1999)。

荧光化合物和 NLO 材料

5-氨基-1-(7-氯喹啉-4-基)-1H-1,2,3-三唑-4-腈等荧光化合物的合成证明了 4-氯喹啉衍生物在开发具有显着非线性光学特性和高光物理活性的新材料中的潜力 (Singh 等,2017)。

功能化喹啉的合成

4-氯喹啉衍生物是合成功能化喹啉(如 1H-吡唑并[4,3-c]喹啉和 4-苯胺基喹啉-3-腈)的关键,这些化合物具有生物学意义。这些合成通常通过钯催化的分子内 C-N 键形成来促进,展示了它们在有机合成中的多功能性 (Wang 等,2015)。

抗肿瘤活性和分子靶向

一些 4-氯喹啉衍生物已被探索其抗肿瘤活性。例如,一种特定的衍生物表现出 β-Catenin 蛋白的潜在配体活性,表明其在对抗结直肠癌等疾病中的作用 (Mansour 等,2021)。

抑制激酶活性

4-氯喹啉-腈衍生物(如 6,7-二取代-4-(芳基氨基)喹啉-3-腈)已被开发为人类表皮生长因子受体-2 激酶的不可逆抑制剂。这些化合物在癌症治疗中显示出潜力,突出了 4-氯喹啉衍生物的治疗应用 (Tsou 等,2005)。

安全和危害

The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

作用机制

Target of Action

4-Chloroquinoline-8-carbonitrile (CQC) is a heterocyclic compound that belongs to the quinoline family. It is structurally related to the 4-aminoquinolines, a class of compounds that includes chloroquine (CQ) and amodiaquine (AQ), which have been used for the control and eradication of malaria . The primary targets of these compounds are the heme polymerase in malarial trophozoites .

Mode of Action

The mode of action of CQC is suggested to be similar to that of chloroquine. Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite . The presence of a short linker chain in CQC is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against chloroquine-resistant parasites .

Biochemical Pathways

The biochemical pathways affected by CQC are likely to be similar to those affected by chloroquine, given their structural similarities. Chloroquine’s action on heme polymerase disrupts the parasite’s ability to detoxify heme, which is a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, causing its death .

Result of Action

The result of CQC’s action is the death of the malarial parasite due to the accumulation of toxic heme . This is a result of the inhibition of heme polymerase, which prevents the conversion of heme to non-toxic hemazoin .

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

Quinoline derivatives have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

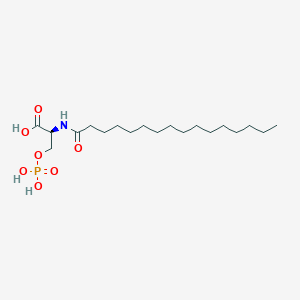

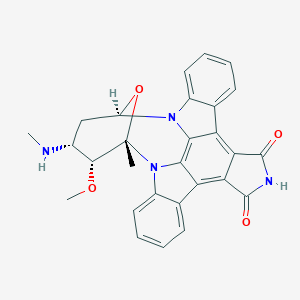

IUPAC Name |

4-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQMBHOOISBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564079 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132664-45-0 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)